(4-Methylphenyl)methyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)methyl 4-hydroxybenzoate is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid and is characterized by the presence of a 4-methylphenyl group and a 4-hydroxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with (4-methylphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to catalyze the esterification reaction, reducing the need for corrosive liquid acids and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-hydroxybenzoic acid.
Reduction: Formation of (4-Methylphenyl)methyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(4-Methylphenyl)methyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylphenyl)methyl 4-hydroxybenzoate
- (3-Methylphenyl)methyl 4-hydroxybenzoate
- (4-Methylphenyl)methyl 3-hydroxybenzoate
Uniqueness
(4-Methylphenyl)methyl 4-hydroxybenzoate is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different solubility, stability, and interaction profiles, making it a valuable subject of study in various research fields.
Properties
CAS No. |
84833-58-9 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(4-methylphenyl)methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-2-4-12(5-3-11)10-18-15(17)13-6-8-14(16)9-7-13/h2-9,16H,10H2,1H3 |
InChI Key |
BYFJLAHGKYACPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.